molecular formula C11H11ClN2O2 B2960624 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride CAS No. 127606-98-8

7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

Cat. No. B2960624
CAS RN: 127606-98-8
M. Wt: 238.67
InChI Key: YELMHLRRTGOKSN-UHFFFAOYSA-N
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Description

7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 127606-98-8 . It has a molecular weight of 238.67 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, including 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, involves cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety . Another protocol for the direct α-cyanation/ N -acylation of THIQs via a one-pot photoredox and Reissert-type reaction using air as the oxidant and acyl cyanide as the acyl and cyano source at ambient temperature has been reported .


Molecular Structure Analysis

The InChI Code for 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is 1S/C11H10N2O2.ClH/c12-5-7-1-2-8-4-10 (11 (14)15)13-6-9 (8)3-7;/h1-3,10,13H,4,6H2, (H,14,15);1H .


Chemical Reactions Analysis

The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in the molecule of compound 2 than in that of the acetyl derivative 3a .

Advantages and Limitations for Lab Experiments

One advantage of using 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride in lab experiments is its potential therapeutic effects, which can be studied in animal models of various diseases. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to design targeted experiments.

Future Directions

There are several future directions for research on 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another area of interest is the development of more targeted this compound derivatives that can be used to selectively inhibit monoamine oxidase and other enzymes involved in neurotransmitter metabolism. Additionally, the effects of this compound on other physiological systems, such as the immune system, should be further explored.

Synthesis Methods

7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride can be synthesized through various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reduction of 7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with sodium borohydride.

Scientific Research Applications

7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride has been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and depression. In animal studies, this compound has been found to exhibit neuroprotective effects and to improve cognitive function.

properties

IUPAC Name

7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c12-5-7-1-2-8-4-10(11(14)15)13-6-9(8)3-7;/h1-3,10,13H,4,6H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOULPYIJZYSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)C#N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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